Carbonic acid;ZINC

説明

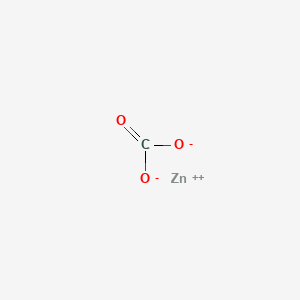

Zinc carbonate is an organooxygen compound.

The CIR Expert Panel concluded that the following 27 zinc salts are safe in cosmetics in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating...Zinc Carbonate...

Nutrient supplement. Zinc carbonate belongs to the family of Organic Carbonic Acids and Derivatives. These are compounds comprising the organic carbonic acid or a derivative thereof.

Structure

3D Structure of Parent

特性

CAS番号 |

3486-35-9 |

|---|---|

分子式 |

CH2O3Zn |

分子量 |

127.4 g/mol |

IUPAC名 |

carbonic acid;zinc |

InChI |

InChI=1S/CH2O3.Zn/c2-1(3)4;/h(H2,2,3,4); |

InChIキー |

ONIOAEVPMYCHKX-UHFFFAOYSA-N |

不純物 |

CADMIUM IS A MINOR CONSTITUENT OF SMITHSONITE. |

正規SMILES |

C(=O)(O)O.[Zn] |

Color/Form |

WHITE RHOMBIC CRYSTALS WHITE, CRYSTALLINE POWDER RHOMBOHEDRAL STRUCTURE |

密度 |

4.398 at 68 °F (USCG, 1999) - Denser than water; will sink 4.4 g/cu cm |

melting_point |

Loses CO2 at 572 °F = 300 °F = 573.2 °F (USCG, 1999) |

他のCAS番号 |

3486-35-9 51839-25-9 |

物理的記述 |

Zinc carbonate appears as a white crystalline solid or powder that is insoluble in water. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. Used in pharmaceuticals, to make other zinc compounds, as a feed additive. Dry Powder; Other Solid White solid; [Hawley] White odorless powder; [MSDSonline] |

ピクトグラム |

Environmental Hazard |

溶解性 |

0.001 G/100 G OF WATER AT 15 °C; SOL IN DIL ACIDS, ALKALIES & SOLN OF AMMONIUM SALTS. INSOL IN AMMONIA, PYRIDINE & ACETONE Insol in alcohol |

同義語 |

zinc carbonate |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Zinc Carbonate Nanoparticles via Direct Carbonation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of zinc carbonate (ZnCO₃) nanoparticles through a direct carbonation method. This approach, which utilizes in-situ generated carbonic acid from carbon dioxide, offers a controllable and cost-effective route for producing zinc carbonate nanoparticles, which are valuable precursors for zinc oxide nanoparticles and have applications in various fields, including medicine and materials science.[1][2] This document details the experimental protocols, summarizes key quantitative data, and provides visualizations of the synthesis pathway and experimental workflow.

Introduction

Zinc carbonate nanoparticles are of significant interest due to their role as a precursor in the synthesis of zinc oxide nanoparticles, which have widespread applications in areas such as catalysis, cosmetics, and drug delivery.[1][3] The direct carbonation method involves the introduction of carbon dioxide gas into an aqueous solution containing a soluble zinc salt, leading to the precipitation of zinc carbonate nanoparticles. This method is advantageous as it avoids the use of potentially contaminating carbonate salts and allows for fine control over reaction conditions.

Synthesis Pathway and Mechanism

The synthesis of zinc carbonate nanoparticles via direct carbonation proceeds through a series of chemical reactions. Initially, carbon dioxide dissolves in water to form carbonic acid (H₂CO₃). This weak acid then dissociates to produce bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions. In the presence of a dissolved zinc salt (e.g., zinc nitrate, zinc acetate), the zinc ions (Zn²⁺) react with the carbonate ions to form insoluble zinc carbonate, which precipitates out of the solution as nanoparticles. The overall reaction can be summarized as follows:

CO₂(g) + H₂O(l) ⇌ H₂CO₃(aq) H₂CO₃(aq) ⇌ H⁺(aq) + HCO₃⁻(aq) HCO₃⁻(aq) ⇌ H⁺(aq) + CO₃²⁻(aq) Zn²⁺(aq) + CO₃²⁻(aq) → ZnCO₃(s)

In some cases, depending on the pH and concentration of reactants, basic zinc carbonates such as hydrozincite (Zn₅(CO₃)₂(OH)₆) may also be formed.[1][4]

Experimental Protocols

This section outlines a general experimental protocol for the synthesis of zinc carbonate nanoparticles using the direct carbonation method. The specific parameters can be optimized to control particle size and morphology.[5]

Materials and Equipment

-

Zinc Precursor: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Solvent: Deionized water

-

Carbon Source: Carbon dioxide (CO₂) gas cylinder with a regulator and flow meter

-

Reaction Vessel: Jacketed glass reactor with a magnetic stirrer and temperature controller

-

Gas Delivery System: Gas dispersion tube or sparger

-

pH Meter: For monitoring the reaction pH

-

Filtration System: Buchner funnel with filter paper or centrifugation setup

-

Drying Oven

Synthesis Procedure

-

Preparation of Zinc Salt Solution: Prepare a zinc salt solution of the desired concentration (e.g., 0.1 M to 0.5 M) by dissolving the zinc precursor in deionized water.

-

Reaction Setup: Transfer the zinc salt solution to the jacketed glass reactor and maintain a constant temperature (e.g., 25°C to 80°C) using a circulating water bath.

-

Carbon Dioxide Introduction: Start stirring the solution at a constant rate (e.g., 300-500 rpm). Introduce a controlled flow of carbon dioxide gas into the solution through the gas dispersion tube. The flow rate can be varied to control the rate of carbonic acid formation.

-

pH Monitoring and Reaction Time: Monitor the pH of the solution. The introduction of CO₂ will cause the pH to decrease. The reaction is typically allowed to proceed for a set duration (e.g., 1-4 hours) until a sufficient amount of precipitate is formed.

-

Nanoparticle Recovery: After the reaction is complete, stop the CO₂ flow and stirring. Collect the precipitated zinc carbonate nanoparticles by filtration or centrifugation.

-

Washing: Wash the collected nanoparticles several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the washed nanoparticles in an oven at a moderate temperature (e.g., 60-80°C) overnight.

Quantitative Data Summary

The properties of the synthesized zinc carbonate nanoparticles are influenced by various reaction parameters. The following table summarizes typical quantitative data reported in the literature for zinc carbonate nanoparticles synthesized via precipitation methods, which can serve as a reference for the direct carbonation approach.

| Parameter | Value/Range | Reference |

| Particle Size | 15 - 70 nm | [5] |

| 20 - 40 nm (hydrozincite) | [1] | |

| Crystallite Size | 9 nm | [3] |

| Decomposition Temperature (to ZnO) | 180 - 350 °C (hydrozincite) | [1] |

Characterization Techniques

To confirm the synthesis and characterize the properties of the zinc carbonate nanoparticles, the following techniques are commonly employed:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized nanoparticles.

-

Scanning Electron Microscopy (SEM): To visualize the morphology and size distribution of the nanoparticles.

-

Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanoparticle size, shape, and crystal lattice.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present, confirming the formation of carbonate bonds.

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior of the zinc carbonate nanoparticles and determine their thermal stability.

Conclusion

The direct carbonation method presents a promising route for the synthesis of zinc carbonate nanoparticles. By carefully controlling the experimental parameters such as zinc ion concentration, CO₂ flow rate, temperature, and reaction time, it is possible to tailor the size, morphology, and purity of the resulting nanoparticles. This technical guide provides a foundational understanding and a practical starting point for researchers and professionals interested in the synthesis of these important nanomaterials. Further optimization and characterization are encouraged to meet the specific requirements of various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Facile Synthesis of Zinc Carbonate and Zinc Oxide Nanoparticles and Their Antimicrobial Properties | Journal of Nepal Biotechnology Association [nepjol.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Crystal Structure of Anhydrous Zinc Carbonate (Smithsonite): A Technical Guide

Anhydrous zinc carbonate (ZnCO₃), commonly known as the mineral smithsonite, is a subject of significant interest in materials science, geology, and pharmaceutical development. Its crystal structure is fundamental to understanding its physical and chemical properties. This technical guide provides a comprehensive overview of the crystallographic features of smithsonite, detailing its structural parameters, experimental determination, and key structural relationships.

Introduction

Smithsonite is a member of the calcite group of carbonate minerals, which are characterized by a trigonal crystal system.[1] It is a secondary mineral typically found in the oxidation zones of zinc ore deposits.[1] The arrangement of atoms within the smithsonite lattice dictates its macroscopic properties, including its cleavage, hardness, and reactivity. A thorough understanding of this crystal structure is crucial for researchers in various fields, from mineralogists studying its formation to drug development professionals exploring its potential as a pharmaceutical ingredient.

Crystallographic Data

The crystal structure of smithsonite has been well-established through single-crystal X-ray diffraction studies. The definitive refinement was published by Effenberger et al. in 1981.[2] The key crystallographic data are summarized in the tables below.

Unit Cell and Space Group

Smithsonite crystallizes in the trigonal system with a rhombohedral lattice. The space group is R-3c, which indicates a center of symmetry.[3]

| Parameter | Value | Reference |

| Crystal System | Trigonal | |

| Space Group | R-3c | [3] |

| a (Å) | 4.6526(7) | [3] |

| c (Å) | 15.0257(22) | [3] |

| V (ų) | 281.68 | [Calculated] |

| Z (formula units/cell) | 6 | [3] |

Atomic Coordinates and Displacement Parameters

The atomic positions within the unit cell are defined by fractional coordinates. The anisotropic displacement parameters (Uij) describe the thermal vibration of the atoms.

| Atom | Wyckoff Position | x | y | z | U₁₁ | U₂₂ | U₃₃ | U₁₂ | U₁₃ | U₂₃ | Reference |

| Zn | 6b | 0 | 0 | 0 | 0.0095(2) | 0.0095(2) | 0.0104(2) | 0.0047(1) | 0 | 0 | [3] |

| C | 6a | 0 | 0 | 0.25 | 0.0082(7) | 0.0082(7) | 0.0098(9) | 0.0041(3) | 0 | 0 | [3] |

| O | 18e | 0.2811(5) | 0 | 0.25 | 0.0121(5) | 0.0143(6) | 0.0152(6) | 0.0072(3) | 0.0001(5) | 0.0002(5) | [3] |

Bond Lengths and Angles

The interatomic distances and angles provide insight into the coordination environment of the constituent ions. In smithsonite, each zinc ion is coordinated to six oxygen atoms, forming a distorted octahedron. The carbonate group (CO₃)²⁻ forms a planar triangular unit.

| Bond | Distance (Å) | Reference |

| Zn-O | 2.106(2) | [Calculated] |

| C-O | 1.283(1) | [Calculated] |

| Angle | Value (°) | Reference |

| O-Zn-O | 93.3(1), 86.7(1), 180.0 | [Calculated] |

| O-C-O | 120.0 | [Calculated] |

Experimental Protocols

The determination of the crystal structure of smithsonite is primarily achieved through single-crystal X-ray diffraction (XRD). The following provides a generalized experimental protocol representative of the methods used for carbonate minerals.

Sample Preparation

-

Crystal Selection: A high-quality, single crystal of smithsonite, typically with dimensions in the range of 0.1 to 0.3 mm, is selected under a polarizing microscope. The crystal should be free of visible defects, inclusions, and twinning.

-

Mounting: The selected crystal is affixed to the tip of a glass fiber or a cryo-loop using a suitable adhesive, such as epoxy or oil.

Data Collection

-

Diffractometer: A four-circle single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector) is used.

-

Data Collection Strategy: The crystal is maintained at a constant temperature, often cooled with liquid nitrogen to reduce thermal vibrations. A series of diffraction images are collected over a wide range of crystal orientations. This is typically achieved by a combination of φ and ω scans.

-

Unit Cell Determination: The positions of a set of strong reflections are used to determine the unit cell parameters and the crystal orientation matrix.

-

Data Integration: The intensities of all collected reflections are integrated and corrected for various factors, including Lorentz-polarization effects, absorption, and crystal decay.

Structure Solution and Refinement

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group, which for smithsonite is R-3c.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson synthesis.

-

Structure Refinement: The atomic coordinates, and isotropic or anisotropic displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. The refinement process continues until the calculated and observed diffraction patterns show the best possible agreement, as indicated by the R-factor.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the logical relationship of smithsonite within the calcite group of minerals.

References

Thermodynamic Properties of Zinc Bicarbonate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and behavior of zinc bicarbonate, Zn(HCO₃)₂, in aqueous solutions. Due to its inherent instability in the solid state, zinc bicarbonate is primarily studied in situ.[1][2] This document details its aqueous equilibrium dynamics, summarizes key thermodynamic data, outlines experimental protocols for its characterization, and presents visual representations of its chemical behavior. The content is intended to serve as a foundational resource for professionals in research, materials science, and drug development where the interaction of zinc with carbonate and bicarbonate species is of critical importance.

Introduction: The Elusive Nature of Zinc Bicarbonate

Zinc bicarbonate, with the chemical formula Zn(HCO₃)₂, is an inorganic compound that is rarely isolated as a stable solid under standard conditions.[1][3] Its existence is predominantly transient within aqueous systems, where it plays a significant role in the chemistry of zinc in bicarbonate-rich environments.[1] The study of zinc bicarbonate is challenging due to its tendency to decompose into more thermodynamically stable compounds, namely zinc carbonate (ZnCO₃) and various basic zinc carbonates like hydrozincite (Zn₅(CO₃)₂(OH)₆).[2] Consequently, much of the available thermodynamic data is contextual, relating to its aqueous ion complexes and decomposition pathways.[1]

The stability and speciation of zinc bicarbonate in water are critically dependent on environmental factors such as pH, temperature, and the partial pressure of carbon dioxide (pCO₂).[2] Understanding these dynamics is essential for applications ranging from geochemistry to the development of drug delivery systems.

Thermodynamic Data

Direct measurement of the thermodynamic properties of solid zinc bicarbonate is not feasible due to its instability.[1] However, data for the formation of the aqueous zinc bicarbonate complex ion (ZnHCO₃⁺) and related stable zinc compounds have been determined.

Aqueous Zinc Bicarbonate Complex (ZnHCO₃⁺)

In aqueous solutions, zinc ions (Zn²⁺) and bicarbonate ions (HCO₃⁻) establish an equilibrium to form the zinc bicarbonate complex ion, ZnHCO₃⁺.[1]

Equilibrium Reaction: Zn²⁺(aq) + HCO₃⁻(aq) ⇌ ZnHCO₃⁺(aq)[1]

The stability constants for this equilibrium have been determined at various temperatures, which allows for the calculation of other thermodynamic parameters.[1]

Table 1: Stability Constant (K) for the Formation of Aqueous ZnHCO₃⁺

| Temperature (°C) | Log₁₀(K) | Reference |

|---|---|---|

| 10 | 1.42 | [1] |

| 25 | 1.40 | [1] |

| 40 | 1.47 | [1] |

| 55 | 1.57 | [1] |

| 70 | 1.63 |[1] |

Table 2: Calculated Thermodynamic Properties for the Formation of Aqueous ZnHCO₃⁺ Derived from the data in Table 1 using the van 't Hoff equation.

| Thermodynamic Property | Value | Units |

| Standard Enthalpy Change (ΔH°) | ~11.3 | kJ/mol |

| Standard Entropy Change (ΔS°) | ~67 | J/(mol·K) |

| Standard Gibbs Free Energy Change (ΔG° at 298.15 K) | ~ -8.0 | kJ/mol |

Thermodynamic Data of Related Stable Zinc Compounds

The properties of the common decomposition products of zinc bicarbonate solutions, zinc carbonate (ZnCO₃) and zinc oxide (ZnO), provide insight into the relative instability of zinc bicarbonate.[1]

Table 3: Standard Thermodynamic Properties of Related Zinc Compounds at 298.15 K

| Compound | Formula | ΔHf° (kJ/mol) | S° (J/mol·K) | ΔGf° (kJ/mol) |

|---|---|---|---|---|

| Zinc Carbonate | ZnCO₃ | -818 | 82.4 | -731.5 |

| Zinc Oxide | ZnO | -350.46 | 43.65 | -320.5 |

Data sourced from various chemical databases.[1]

Stability and Decomposition

Zinc bicarbonate is highly unstable and readily decomposes, especially when attempts are made to isolate it as a solid or upon heating its aqueous solution.[1] The stability is heavily influenced by pH.

-

Acidic to Neutral pH: In this range, the formation of the soluble ZnHCO₃⁺ complex is favored.[1]

-

Alkaline pH (>8): As pH increases, the concentration of carbonate ions (CO₃²⁻) rises, leading to the precipitation of the highly insoluble zinc carbonate (smithsonite).[1]

The primary decomposition pathway in an aqueous solution is: Zn(HCO₃)₂(aq) → ZnCO₃(s) + H₂O(l) + CO₂(g)[1]

Upon heating, zinc carbonate further decomposes to zinc oxide: ZnCO₃(s) → ZnO(s) + CO₂(g)[1]

References

The Coordination Chemistry of Zinc with Bicarbonate and Carbonate Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of zinc with bicarbonate and carbonate ligands. Given the critical role of these interactions in biological systems, particularly within the active site of carbonic anhydrase, and their relevance in materials science, a thorough understanding of the structural, thermodynamic, and kinetic aspects of these complexes is paramount. This document consolidates key quantitative data, details essential experimental protocols, and visualizes fundamental processes to serve as a valuable resource for professionals in research, science, and drug development.

Introduction: The Elusive Zinc Bicarbonate

The coordination chemistry of zinc with bicarbonate is a field of significant interest, primarily due to its transient yet vital role in biological catalysis.[1] Pure, solid zinc bicarbonate (Zn(HCO₃)₂) is notoriously unstable and difficult to isolate, readily decomposing to the more stable zinc carbonate (ZnCO₃) or basic zinc carbonates like hydrozincite (Zn₅(CO₃)₂(OH)₆).[2][3] This inherent instability necessitates the use of stabilizing ligands to structurally characterize zinc bicarbonate complexes, providing invaluable insights into their coordination modes.[2] The study of these complexes is crucial for understanding the mechanism of enzymes like carbonic anhydrase, which catalyze the reversible hydration of carbon dioxide to bicarbonate.[4][5]

Structural Characterization of Zinc-Bicarbonate and Zinc-Carbonate Complexes

The first structural characterizations of terminal zinc bicarbonate complexes were achieved by Sattler and Parkin in 2012, utilizing sterically demanding ligands to stabilize the zinc bicarbonate moiety.[1][6] These landmark studies provided the first concrete crystallographic data for this elusive species.

Crystallographic Data

The structural parameters of key zinc-bicarbonate and zinc-carbonate complexes are summarized below. These data are essential for computational modeling and for understanding the subtle electronic and steric influences on coordination geometry.

| Compound | Zn-O(bicarbonate/carbonate) Bond Length (Å) | O-C-O Angle (°) | Coordination Geometry of Zinc | Reference |

| [TpBut,Me]ZnOCO₂H | 1.957(2) | 118.9(3) | Tetrahedral | [6] |

| [κ⁴-Tptm]ZnOCO₂H | 1.989(2) | 118.5(3) | Trigonal bipyramidal | [6] |

| ZnCO₃ (Smithsonite) | 2.11 | - | Octahedral | [7] |

| Zn₅(CO₃)₂(OH)₆ (Hydrozincite) | 1.95-2.16 | - | Tetrahedral and Octahedral | [2] |

Table 1: Selected Crystallographic Data for Zinc-Bicarbonate and Zinc-Carbonate Complexes.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for studying the formation and behavior of zinc-bicarbonate complexes in solution, where they exist transiently.

| Technique | Compound/Species | Characteristic Peaks/Signals | Reference |

| FTIR | Bicarbonate (in solution) | ~1310 cm⁻¹ | [3] |

| FTIR | Carbonate (in solution) | ~1440 cm⁻¹ | [3] |

| FTIR | ZnCO₃ (solid) | 1400-1500 cm⁻¹ (asymmetric stretch), 870 cm⁻¹ (out-of-plane bend), 740 cm⁻¹ (in-plane bend) | [8] |

| Raman | ZnCO₃ (solid) | 1092 cm⁻¹ (symmetric stretch) | [8] |

| ⁶⁷Zn NMR | Zn-hydroxide precursor | (Used to monitor reaction with CO₂) | [3] |

Table 2: Key Spectroscopic Data for the Characterization of Zinc-Bicarbonate and Zinc-Carbonate Species.

Thermodynamic Stability

The stability of zinc-bicarbonate and -carbonate complexes in aqueous solution is highly dependent on pH and temperature. The equilibrium between the different species is crucial for understanding the bioavailability and transport of zinc in biological and environmental systems.

| Equilibrium Reaction | Log₁₀(K) at 25°C | Reference |

| Zn²⁺(aq) + HCO₃⁻(aq) ⇌ ZnHCO₃⁺(aq) | 1.40 | [9] |

| Zn²⁺(aq) + CO₃²⁻(aq) ⇌ ZnCO₃(aq)⁰ | 4.10 ± 0.20 | [10] |

| ZnCO₃(s) ⇌ Zn²⁺(aq) + CO₃²⁻(aq) (Ksp) | -10.84 | [11] |

Table 3: Stability and Solubility Product Constants for Aqueous Zinc-Bicarbonate and Zinc-Carbonate Species.

Role in Biological Systems: Carbonic Anhydrase

The interconversion of carbon dioxide and bicarbonate is catalyzed by the zinc-containing enzyme carbonic anhydrase.[4] The zinc ion in the active site plays a crucial role in activating a water molecule to form a zinc-bound hydroxide, which then acts as a nucleophile to attack CO₂.[5] This process leads to the formation of a transiently bound bicarbonate ion, which is subsequently displaced by another water molecule, regenerating the enzyme for the next catalytic cycle.[5][12]

Caption: Catalytic cycle of carbonic anhydrase.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of zinc-bicarbonate and -carbonate complexes.

Synthesis of a Stabilized Zinc Bicarbonate Complex: [κ⁴-Tptm]ZnOCO₂H

This protocol is adapted from the work of Sattler and Parkin.[1][2]

Materials:

-

{[κ³-Tptm]Zn(μ-OH)}₂

-

Benzene

-

Water

-

CO₂ gas (1 atm)

Procedure:

-

A suspension of {[κ³-Tptm]Zn(μ-OH)}₂ is prepared in benzene.

-

Water is added to the suspension.

-

The mixture is exposed to an atmosphere of CO₂ (1 atm) and stirred at room temperature.

-

Colorless crystals of the product, [κ⁴-Tptm]ZnOCO₂H, deposit from the solution.

-

The crystals are isolated by filtration and dried under vacuum.

Synthesis of Hydrozincite (Zn₅(CO₃)₂(OH)₆)

This protocol provides a method for synthesizing a common, more stable basic zinc carbonate.[2]

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

Procedure:

-

Prepare a solution of zinc nitrate hexahydrate in deionized water.

-

Slowly add a solution of sodium bicarbonate to the zinc nitrate solution with constant stirring.

-

A white precipitate of hydrozincite will form.

-

Collect the precipitate by filtration and dry under vacuum.

Single-Crystal X-ray Diffraction Analysis

This is a general procedure for the structural determination of crystalline zinc complexes.[2]

Procedure:

-

A suitable single crystal of the synthesized complex is mounted on a goniometer.

-

Data is collected at a low temperature (e.g., 100 K) to minimize thermal motion, using a diffractometer with a Mo Kα radiation source (λ = 0.71073 Å).

-

The crystal structure is solved using direct methods.

-

The structure is refined by full-matrix least-squares procedures on F².

Spectroscopic Analysis in Solution (FTIR)

This protocol allows for the in-situ monitoring of zinc bicarbonate formation in aqueous solutions.[3]

Apparatus:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Record a background spectrum of the clean, dry ATR crystal.

-

Record a spectrum of the solvent (e.g., deionized water).

-

Place a known concentration of a soluble zinc salt solution onto the ATR crystal and record its spectrum.

-

Introduce a bicarbonate source (e.g., NaHCO₃ solution or by bubbling CO₂ gas) and record spectra at time intervals.

-

Analyze the spectra for the appearance and growth of the characteristic bicarbonate peak around 1310 cm⁻¹.

Experimental and Logical Workflows

Visualizing the workflow from synthesis to characterization is crucial for experimental planning.

Caption: General experimental workflow for zinc complex characterization.

Conclusion

The coordination chemistry of zinc with bicarbonate and carbonate ligands is a multifaceted and challenging area of study. While solid zinc bicarbonate remains elusive, the use of stabilizing ligands has enabled significant advances in our understanding of its structure and reactivity. The data and protocols presented in this guide offer a solid foundation for researchers and professionals engaged in the study of zinc-containing systems, from fundamental inorganic chemistry to the development of novel therapeutics targeting zinc metalloenzymes. The intricate interplay between zinc, bicarbonate, and carbonate is a testament to the subtle yet profound influence of coordination chemistry on biological and chemical processes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 5. Revisiting Zinc Coordination in Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural characterization of zinc bicarbonate compounds relevant to the mechanism of action of carbonic anhydrase - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. webqc.org [webqc.org]

- 12. chem.tamu.edu [chem.tamu.edu]

The Genesis of Zinc Carbonates: A Technical Guide to the Geochemical Formation of Hydrozincite and Smithsonite Deposits

Authored for Researchers, Scientists, and Geochemical Professionals

This technical guide provides an in-depth examination of the geochemical processes governing the formation of hydrozincite [Zn₅(CO₃)₂(OH)₆] and smithsonite [ZnCO₃], two common secondary zinc minerals. Understanding the formation pathways, stability fields, and controlling environmental factors of these minerals is critical for mineral exploration, environmental geochemistry, and the preservation of historical artifacts. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex geochemical relationships through process diagrams.

Geological Context: The Supergene Environment

Hydrozincite and smithsonite are predominantly formed in the oxidized zones of primary zinc ore deposits, a region known as the supergene environment.[1][2] This process begins with the chemical weathering of primary zinc sulfide minerals, most commonly sphalerite (ZnS), when they are exposed to oxygenated meteoric waters.[2][3] The resulting deposits are often referred to as "nonsulfide zinc deposits."[4] These formations can occur as replacement bodies in carbonate host rocks, crusts, stalactitic or botryoidal masses, and earthy aggregates known as "dry bone ore".[2][5]

The Primary Source: Weathering of Sphalerite

The journey from a primary sulfide ore to a secondary carbonate deposit begins with the oxidative dissolution of sphalerite. When sphalerite comes into contact with oxygen-rich surface waters, it undergoes a series of reactions that release zinc ions (Zn²⁺), sulfate (SO₄²⁻), and acidity (H⁺) into the groundwater.

The overall reaction can be summarized as:

ZnS (Sphalerite) + 2O₂ → Zn²⁺ + SO₄²⁻

This process is often accelerated by the presence of other sulfide minerals like pyrite (FeS₂), which generates highly acidic conditions upon oxidation, further enhancing the dissolution of sphalerite.[6] The newly mobilized zinc ions are then transported by groundwater until they encounter geochemical conditions favorable for the precipitation of secondary minerals.

Formation Pathways and Controlling Factors

The fate of the dissolved Zn²⁺ ions is primarily controlled by the local geochemical environment, specifically the pH and the partial pressure of carbon dioxide (pCO₂).[7][8] These two master variables dictate whether hydrozincite or the anhydrous smithsonite will precipitate.

Hydrozincite (Zn₅(CO₃)₂(OH)₆) , a basic zinc carbonate, typically forms under conditions of lower pCO₂ and moderately alkaline pH.[7][9] It is often the initial zinc carbonate to precipitate from zinc-rich solutions, especially in arid climates.[7][9]

Smithsonite (ZnCO₃) formation is favored under conditions of higher pCO₂.[10] It is the more stable of the two zinc carbonate phases.[10][11] Consequently, a common geochemical pathway is the initial precipitation of hydrozincite, which later transforms into smithsonite upon exposure to higher concentrations of dissolved CO₂ or over geological time.[10][11]

The chemical reactions for their formation from dissolved zinc ions are:

5Zn²⁺ + 2CO₃²⁻ + 6OH⁻ → Zn₅(CO₃)₂(OH)₆ (Hydrozincite)

Zn²⁺ + CO₃²⁻ → ZnCO₃ (Smithsonite)

The transformation of hydrozincite to smithsonite can be represented as:

Zn₅(CO₃)₂(OH)₆ + 3CO₂ → 5ZnCO₃ + 3H₂O [10][11]

Quantitative Stability Conditions

The stability fields of these minerals are a function of pH, pCO₂, and dissolved zinc activity. Experimental studies have constrained these conditions, providing a framework for interpreting their natural occurrences.

| Mineral | Formula | Favorable pH | Favorable pCO₂ (log atm) | Temperature (°C) |

| Hydrozincite | Zn₅(CO₃)₂(OH)₆ | > 7[8] | < -1.41[10] | Ambient (~25)[7] |

| Smithsonite | ZnCO₃ | 5.5 - 7.5[8] | > -1.41[10] | 4 - 18 (Supergene)[4][12] |

Table 1: Summary of Geochemical Conditions for Hydrozincite and Smithsonite Formation.

Isotopic Geochemistry: Tracing Formation Processes

Stable isotope geochemistry, particularly of carbon (δ¹³C) and oxygen (δ¹⁸O), provides powerful constraints on the origin of the fluids and the temperature of mineral formation.[4]

-

Carbon Isotopes (δ¹³C): The δ¹³C values of supergene zinc carbonates typically range from -0.4‰ to -7.1‰ (V-PDB).[4][12] This range indicates that the carbon is derived from a mixture of sources, including atmospheric CO₂, dissolved marine carbonate from host rocks (like limestone), and CO₂ from the oxidation of organic matter in soils.[4]

-

Oxygen Isotopes (δ¹⁸O): The δ¹⁸O values of the carbonate minerals are related to the δ¹⁸O of the water from which they precipitated and the temperature of formation. For example, δ¹⁸O values for supergene smithsonite in Turkey (24.2‰ to 25.6‰ V-SMOW) suggest low precipitation temperatures between 4°C and 18°C, consistent with a normal weathering environment.[4][12] In contrast, different isotopic signatures can point to formation from hydrothermal fluids.[4]

| Mineral | Isotope | Typical Supergene Range | Inferred Source/Condition |

| Smithsonite | δ¹³C (V-PDB) | -0.4‰ to -7.1‰[4][12] | Mix of atmospheric CO₂, dissolved limestone, soil organic CO₂[4] |

| Hydrozincite | δ¹³C (V-PDB) | -0.4‰ to -3.8‰[4] | Mix of atmospheric CO₂, dissolved limestone, soil organic CO₂[4] |

| Smithsonite | δ¹⁸O (V-SMOW) | 24.2‰ to 25.6‰[4][12] | Low-temperature (4-18°C) precipitation from meteoric water[4][12] |

Table 2: Stable Isotope Signatures in Supergene Zinc Carbonates.

Experimental Protocols for Mineral Synthesis

The synthesis of hydrozincite and smithsonite under controlled laboratory conditions is crucial for understanding their formation mechanisms and stability. The key to selective synthesis is the control of the partial pressure of CO₂ during the reaction.[10]

General Protocol for Aqueous Synthesis

A common method involves the reaction of a soluble zinc salt with a carbonate source at ambient temperature.

Detailed Methodology:

-

Reagent Preparation: Prepare aqueous solutions of a zinc salt (e.g., 0.5 M Zinc Nitrate, Zn(NO₃)₂·6H₂O) and a bicarbonate salt (e.g., 1.5 M Sodium Bicarbonate, NaHCO₃).[13]

-

Reaction Initiation: The zinc salt solution is mixed with the bicarbonate solution. The reaction can be carried out in a simple batch reactor at room temperature.[13][14]

-

Atmospheric Control (Crucial Step):

-

For Hydrozincite Synthesis: The reaction is typically left open to the ambient atmosphere or under conditions where CO₂ produced by the reaction can escape, maintaining a low pCO₂.[10][14] The reaction is: 5Zn²⁺ + 10HCO₃⁻ → Zn₅(CO₃)₂(OH)₆ + 8CO₂ + 2H₂O[10]

-

For Smithsonite Synthesis: The system is purged with CO₂ gas, or the reaction is conducted in a sealed vessel to create a high pCO₂ environment. This favors the direct precipitation of ZnCO₃.[10] The reaction is: Zn²⁺ + 2HCO₃⁻ → ZnCO₃ + CO₂ + H₂O[10]

-

-

Product Recovery: After a set reaction time (e.g., minutes to hours), the resulting white precipitate is collected by filtration.[13]

-

Purification and Analysis: The precipitate is washed with deionized water to remove any unreacted salts and then dried (e.g., at 80°C).[11] The final product is characterized using techniques such as X-ray Diffraction (XRD) to confirm the mineral phase, Scanning Electron Microscopy (SEM) to observe morphology, and Thermal Analysis (TGA) to determine stability.[10][13]

Conclusion

The formation of hydrozincite and smithsonite deposits is a dynamic supergene process initiated by the oxidative weathering of primary sphalerite ores. The subsequent precipitation of these secondary zinc carbonates is intricately controlled by the interplay of aqueous geochemistry, primarily pH and the partial pressure of CO₂. Hydrozincite often forms as a precursor mineral in low pCO₂ environments and can transform into the more stable smithsonite over time or with an increase in dissolved CO₂. Isotopic analysis of these minerals serves as a valuable tool for reconstructing past climatic conditions and fluid sources. The ability to replicate these formation processes through controlled laboratory synthesis further deepens our understanding of the fundamental geochemical principles at play.

References

- 1. zarmesh.com [zarmesh.com]

- 2. Smithsonite – WGNHS – UW–Madison [home.wgnhs.wisc.edu]

- 3. Smithsonite - The Calamine Carbonate [mineralexpert.org]

- 4. mdpi.com [mdpi.com]

- 5. geologyscience.com [geologyscience.com]

- 6. asrs.us [asrs.us]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrozincite - Encyclopedia [le-comptoir-geologique.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Strategy for Hydroxide Exclusion in Nanocrystalline Solid-State Metathesis Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Theoretical Modeling of CO2 Hydration by Zinc-Hydroxide Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) is a fundamental biological reaction catalyzed with remarkable efficiency by a family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). The active site of these enzymes features a zinc ion coordinated by three histidine residues and a water molecule.[1] The zinc ion's Lewis acidity lowers the pKa of the coordinated water molecule, facilitating its deprotonation to a nucleophilic hydroxide ion, which is crucial for the subsequent attack on the electrophilic carbon of CO2.[2][3][4] Understanding the intricate mechanism of this reaction at a molecular level is paramount for the design of novel therapeutics targeting CAs and for the development of biomimetic catalysts for CO2 capture and utilization.

Theoretical modeling, employing a range of computational chemistry techniques, has proven to be an indispensable tool for elucidating the energetic and structural details of the CO2 hydration mechanism catalyzed by zinc-hydroxide complexes. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to study this vital reaction, presenting key quantitative data, detailed methodologies, and visual representations of the underlying processes.

Theoretical Reaction Mechanisms

Two primary mechanisms have been proposed for the nucleophilic attack of the zinc-bound hydroxide on CO2: the Lipscomb and Lindskog mechanisms.[1][5] Both pathways begin with the formation of a zinc-bicarbonate intermediate.

Lipscomb Mechanism: This mechanism involves a direct proton transfer from the zinc-bound bicarbonate to a nearby proton shuttle, often a histidine residue or a water molecule.[6]

Lindskog Mechanism: In this pathway, the newly formed bicarbonate species undergoes a rotational rearrangement, followed by the displacement of the bicarbonate by a water molecule.[1][6] Theoretical studies have extensively investigated the energy barriers associated with both mechanisms, with the Lindskog mechanism often being identified as the more favorable pathway in many computational models due to a lower energy barrier.[1]

Computational Modeling Methodologies

A variety of computational methods are employed to model the CO2 hydration by zinc-hydroxide complexes, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. It is instrumental in determining the geometries of reactants, transition states, and products, as well as the associated reaction energies and activation barriers.[7][8]

Typical Protocol:

-

Model System: A model of the zinc complex is constructed, often including the zinc ion, the hydroxide ligand, and coordinating ligands (e.g., ammonia or imidazole to represent histidine residues).

-

Functional and Basis Set Selection: A suitable exchange-correlation functional (e.g., B3LYP, M06, PBE) and basis set (e.g., 6-311++G(d,p)) are chosen. The choice of functional and basis set is critical for obtaining accurate results, and benchmarks against experimental data or higher-level calculations are often performed.[3][7][9]

-

Geometry Optimization: The geometries of all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface are optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations are often performed to verify that a transition state connects the correct reactant and product.

Quantum Mechanics/Molecular Mechanics (QM/MM)

For enzymatic systems, QM/MM methods provide a powerful approach by treating the reactive core (the zinc-hydroxide complex and CO2) with a high-level QM method, while the surrounding protein and solvent environment are described by a more computationally efficient MM force field.[10][11][12] This allows for the inclusion of the broader environmental effects on the reaction.

Typical Protocol:

-

System Setup: The initial coordinates of the enzyme are typically obtained from the Protein Data Bank (PDB). The system is solvated in a water box with appropriate counter-ions.

-

QM Region Definition: The QM region is defined to include the zinc ion, its coordinating residues (truncated appropriately), the hydroxide, and the CO2 substrate.

-

MM Region Parametrization: Standard force fields (e.g., AMBER, CHARMM) are used for the MM region.

-

QM/MM Interface: A linking atom scheme (e.g., hydrogen link atoms) is often used to treat the covalent bonds at the QM/MM boundary.

-

Potential Energy Surface Scan: The reaction coordinate is systematically scanned to locate the transition state.

-

Free Energy Calculations: Methods like umbrella sampling or thermodynamic integration are used to calculate the potential of mean force (PMF) and the free energy barrier of the reaction.

Ab Initio Methods

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT but are computationally more demanding. They are often used to benchmark the results obtained from DFT for smaller model systems.[1]

Experimental Validation Protocols

Theoretical models are validated and refined through comparison with experimental data. The following experimental techniques are commonly used to study the kinetics and thermodynamics of CO2 hydration by zinc complexes.

Stopped-Flow Spectrophotometry

This technique is used to measure the kinetics of fast reactions in solution, such as the hydration of CO2.[1][6]

Methodology:

-

Reagent Preparation: Two solutions are prepared: one containing the zinc-hydroxide complex and a pH indicator, and another saturated with CO2.

-

Rapid Mixing: The two solutions are rapidly mixed in a stopped-flow apparatus.

-

Spectrophotometric Monitoring: The change in absorbance of the pH indicator is monitored over time using a spectrophotometer. The change in pH is directly related to the progress of the CO2 hydration reaction.

-

Rate Constant Determination: The observed rate constant (k_obs) is determined by fitting the absorbance versus time data to a kinetic model.[1]

Potentiometric pH Titration

This method is used to determine the pKa of the zinc-bound water molecule, which is a critical parameter for the catalytic activity of the complex.[1][2][5][13][14][15][16][17]

Methodology:

-

Solution Preparation: A solution of the zinc-aqua complex of known concentration is prepared.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

pKa Determination: The pKa is determined from the titration curve, typically as the pH at which half of the zinc-aqua complex has been deprotonated.

X-ray Crystallography

Single-crystal X-ray diffraction is used to determine the three-dimensional structure of stable zinc-bicarbonate complexes, providing crucial structural information for validating computational models.[18][19][20]

Methodology:

-

Crystal Growth: Single crystals of the zinc-bicarbonate complex, often stabilized with appropriate ligands, are grown.[19]

-

Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding precise atomic coordinates and bond lengths.

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on CO2 hydration by zinc-hydroxide complexes.

| Complex/System | Method | pKa of Zn-OH2 | k_cat (s-1) | k_obs (M-1s-1) | Reference |

| Carbonic Anhydrase II | Experimental | ~7 | 1 x 10^6 | - | [1] |

| [(TPA)Zn(OH2)]2+ | Potentiometric Titration | 8.0 | - | - | [1] |

| [(TPA-OH)Zn(OH2)]2+ | Potentiometric Titration | 6.8 | - | - | [1] |

| [(TPA)Zn(OH2)]2+ | Stopped-Flow | - | - | 648.4 | [1] |

| [(TPA-OH)Zn(OH2)]2+ | Stopped-Flow | - | - | 730.6 | [1] |

| [(TPA)Cu(OH2)]2+ | Potentiometric Titration | < [(TPA)Ni(OH2)]2+ | - | - | [5] |

| [(TPA)Ni(OH2)]2+ | Potentiometric Titration | < [(TPA)Zn(OH2)]2+ | - | - | [5] |

Table 1: Experimental pKa and Kinetic Data for CO2 Hydration by Zinc Complexes. TPA = tris(2-pyridylmethyl)amine.

| System | Method | Calculated Parameter | Value | Unit | Reference |

| [(His)3Zn(OH)]+ + CO2 | B3LYP/6-311+G | Lipscomb Barrier (gas) | 11.2 | kcal/mol | |

| [(His)3Zn(OH)]+ + CO2 | B3LYP/6-311+G | Lindskog Barrier (gas) | 8.9 | kcal/mol | |

| [(His)3Zn(OH)]+ + CO2 | B3LYP/6-311+G** (ε=78) | Lipscomb Barrier | 14.3 | kcal/mol | |

| [(His)3Zn(OH)]+ + CO2 | B3LYP/6-311+G** (ε=78) | Lindskog Barrier | 12.1 | kcal/mol | |

| [TpBut,Me]ZnOCO2H | X-ray Diffraction | Zn-O (bicarbonate) | 1.872(3) | Å | [19] |

| [κ4-Tptm]ZnOCO2H | X-ray Diffraction | Zn-O (bicarbonate) | 1.936(2) | Å | [19] |

| [TpBut,Me]ZnOCO2H | IR Spectroscopy | ν(C=O) of bicarbonate | 1675 | cm-1 | [19] |

| [κ4-Tptm]ZnOCO2H | IR Spectroscopy | ν(C=O) of bicarbonate | 1628/1621 | cm-1 | [19] |

Table 2: Theoretical and Structural Data for Zinc-CO2/Bicarbonate Complexes.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and experimental/computational workflows.

Conclusion

The theoretical modeling of CO2 hydration by zinc-hydroxide complexes provides invaluable insights into the fundamental mechanisms of this biologically and industrially significant reaction. By combining sophisticated computational techniques like DFT and QM/MM with rigorous experimental validation, researchers can dissect the intricate interplay of electronic and structural factors that govern the catalytic efficiency of these systems. This knowledge is not only crucial for understanding the function of carbonic anhydrases but also for the rational design of novel catalysts for a range of applications, from drug development to carbon capture technologies. The continued synergy between theoretical and experimental approaches will undoubtedly pave the way for future breakthroughs in this exciting field.

References

- 1. Kinetic Study of CO2 Hydration by Small-Molecule Catalysts with A Second Coordination Sphere that Mimic the Effect of the Thr-199 Residue of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. omh.umeche.maine.edu [omh.umeche.maine.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Advances in QM/MM Simulations for Organic and Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. cost-nectar.eu [cost-nectar.eu]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. ijirset.com [ijirset.com]

- 16. researchgate.net [researchgate.net]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. benchchem.com [benchchem.com]

- 19. Structural characterization of zinc bicarbonate compounds relevant to the mechanism of action of carbonic anhydrase - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. Structural characterization of zinc bicarbonate compounds relevant to the mechanism of action of carbonic anhydrase - Chemical Science (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of Zinc Carbonate Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize zinc carbonate precursors, which are pivotal in the synthesis of various zinc-based materials for pharmaceutical and other applications. Understanding the physicochemical properties of these precursors is crucial for ensuring the quality, consistency, and efficacy of the final product. This document outlines detailed experimental protocols, presents key quantitative data for comparative analysis, and illustrates the logical workflow of the characterization process.

Introduction to Zinc Carbonate Precursors

Zinc carbonate precursors are intermediate compounds used in the synthesis of zinc oxide and other zinc salts. The most common forms are smithsonite (ZnCO₃) and various basic zinc carbonates, such as hydrozincite (Zn₅(CO₃)₂(OH)₆). The purity, crystal structure, and thermal properties of these precursors directly influence the characteristics of the final zinc-based material. Therefore, their thorough characterization is a critical step in process development and quality control.

Spectroscopic Characterization Techniques

A multi-technique approach is essential for a comprehensive understanding of zinc carbonate precursors. This guide focuses on Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), and X-ray Photoelectron Spectroscopy (XPS).

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of a material, providing a fingerprint for the identification of functional groups and crystal structures.

Table 1: Key FTIR and Raman Bands for Zinc Carbonate Precursors

| Spectroscopic Technique | Functional Group/Vibrational Mode | Hydrozincite (Zn₅(CO₃)₂(OH)₆) Wavenumber (cm⁻¹) | Smithsonite (ZnCO₃) Wavenumber (cm⁻¹) | Reference |

| FTIR | O-H Stretching | ~3363, 3303, 3234 | - | [1] |

| CO₃²⁻ Asymmetric Stretching (ν₃) | ~1515, 1383 | ~1440, 1335 | [1][2][3] | |

| CO₃²⁻ Symmetric Stretching (ν₁) | ~1040 | - | [2] | |

| CO₃²⁻ Out-of-plane Bend (ν₂) | ~830 | ~870, 842 | [2][3] | |

| CO₃²⁻ In-plane Bend (ν₄) | ~735, 675 | ~744, 729 | [2][3] | |

| Zn-O Stretching | ~457 | - | [4] | |

| Raman | CO₃²⁻ Symmetric Stretching (ν₁) | ~1062 | ~1092 | [5][6] |

| CO₃²⁻ Asymmetric Stretching (ν₃) | - | ~1405-1409 | [6] | |

| CO₃²⁻ In-plane Bend (ν₄) | ~733, 707 | ~730 | [6] | |

| Zn-O Symmetric Stretching | - | ~304 | [6] |

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying crystalline phases and determining crystal structure parameters.

Table 2: Characteristic XRD Peaks for Hydrozincite

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 13.2 | 6.7 | 100 |

| 23.8 | 3.7 | 40 |

| 27.9 | 3.2 | 60 |

| 31.5 | 2.8 | 50 |

| 33.1 | 2.7 | 35 |

| 37.8 | 2.4 | 30 |

| 50.1 | 1.8 | 25 |

| (Note: Peak positions and intensities can vary slightly depending on the specific crystalline form and experimental conditions. Data synthesized from multiple sources including JCPDS card no. 19-1458 and 11-0287)[7][8][9] |

Thermal Analysis: TGA

TGA measures changes in the mass of a sample as a function of temperature, providing information on thermal stability and decomposition processes.

Table 3: Thermal Decomposition Data for Zinc Carbonate Precursors

| Precursor | Decomposition Onset (°C) | Main Decomposition Peak (°C) | Mass Loss (%) | Decomposition Product | Reference |

| Hydrozincite (Zn₅(CO₃)₂(OH)₆) | ~150-200 | ~220-290 | ~21.97 (experimental) | ZnO | [5][10][11] |

| Smithsonite (ZnCO₃) | ~269 | ~293 | ~35.2 (theoretical) | ZnO | [5][12] |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface.

Table 4: XPS Binding Energies for Zinc Carbonate

| Element | Orbital | Binding Energy (eV) | Reference |

| Zn | 2p₃/₂ | ~1022.0 - 1022.6 | [13][14][15] |

| Zn | 2p₁/₂ | ~1045.0 - 1045.5 | [14][15] |

| C | 1s (in CO₃²⁻) | ~288.4 - 289.0 | [13] |

| O | 1s (in CO₃²⁻ and ZnO) | ~531.6 - 532.4 | [13][16] |

Experimental Protocols

Synthesis of Hydrozincite Precursor (Precipitation Method)

-

Preparation of Solutions: Prepare an aqueous solution of a zinc salt (e.g., 0.3 M zinc acetate dihydrate, Zn(CH₃COO)₂·2H₂O) and a separate aqueous solution of a carbonate source (e.g., 2 M urea, (NH₂)₂CO).[4]

-

Reaction: Mix the two solutions in a three-necked flask. Stir the mixture for 30 minutes at room temperature.

-

Refluxing: Heat the solution to 70°C and reflux for 6 hours with continuous stirring. A white precipitate of hydrozincite will form.[4]

-

Washing: Allow the precipitate to cool to room temperature. Separate the solid product by centrifugation or filtration. Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

-

Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 60-80°C) overnight to obtain the final hydrozincite powder.

FTIR Spectroscopy

-

Sample Preparation: For solid powder samples, the KBr pellet method is commonly used. Mix a small amount of the dried zinc carbonate precursor (approximately 1-2 mg) with about 200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder using an agate mortar and pestle.[17]

-

Pellet Formation: Place the powdered mixture into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Raman Spectroscopy

-

Sample Preparation: Place a small amount of the powder sample onto a clean microscope slide or into a sample holder.

-

Instrumentation: Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).[18]

-

Data Acquisition: Focus the laser onto the sample. Collect the Raman spectrum over the desired spectral range (e.g., 100-2000 cm⁻¹). The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

X-ray Diffraction (XRD)

-

Sample Preparation: The sample should be a fine, homogeneous powder with a particle size of less than 10 µm to ensure random orientation of the crystallites.[19][20] This can be achieved by grinding the sample with a mortar and pestle.

-

Mounting: Carefully load the powder into a sample holder. Ensure the surface of the powder is smooth and level with the surface of the holder to avoid sample displacement errors. The back-loading method is preferred to minimize preferred orientation.[19]

-

Data Acquisition: Place the sample holder in the X-ray diffractometer. Set the instrument to scan over a specific 2θ range (e.g., 5-70°) with a defined step size and scan speed.[21]

Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh a small amount of the dried precursor (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

Instrumentation: Place the crucible in the TGA furnace.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[22] Record the mass loss as a function of temperature.

X-ray Photoelectron Spectroscopy (XPS)

-

Sample Preparation: Mount the powder sample onto a sample holder using double-sided conductive tape. Ensure the powder forms a uniform, flat layer.

-

Instrumentation: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Data Acquisition: Use a monochromatic X-ray source (e.g., Al Kα). Acquire a survey spectrum to identify all elements present on the surface. Then, perform high-resolution scans over the specific core level regions of interest (e.g., Zn 2p, C 1s, O 1s). The binding energy scale is typically calibrated using the adventitious carbon C 1s peak at 284.8 eV.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the spectroscopic characterization of zinc carbonate precursors and the interpretation of the resulting data.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Raman spectroscopy of smithsonite | SSHADE [sshade.eu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Search results [inis.iaea.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. eng.uc.edu [eng.uc.edu]

- 18. mdpi.com [mdpi.com]

- 19. How Do You Prepare A Sample For Xrd Analysis? Achieve Accurate Crystal Structure Data - Kintek Solution [kindle-tech.com]

- 20. youtube.com [youtube.com]

- 21. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 22. researchgate.net [researchgate.net]

The Evolutionary Trajectory of the Zinc Binding Site in Alpha-Carbonic Anhydrases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The alpha-carbonic anhydrases (α-CAs) are a ubiquitous family of zinc metalloenzymes critical to fundamental physiological processes such as respiration and pH homeostasis. The catalytic activity of these enzymes is centered on a highly conserved zinc ion, coordinated by a triad of histidine residues. This in-depth technical guide explores the evolution of this zinc binding site, examining its remarkable conservation and subtle variations across different isoforms and evolutionary lineages. We delve into the structural intricacies of the zinc coordination sphere, the functional consequences of amino acid substitutions, and the methodologies employed to investigate these aspects. This guide aims to provide a comprehensive resource for researchers in enzymology, protein evolution, and drug development, fostering a deeper understanding of the structure-function relationships that govern this vital enzyme family.

Introduction

The catalytic prowess of α-carbonic anhydrases in the reversible hydration of carbon dioxide is fundamentally dependent on the precise geometry and electronic environment of the zinc ion nestled within the active site.[1][2] This zinc ion is tetrahedrally coordinated by three histidine residues and a water molecule or hydroxide ion, a motif that has been largely conserved through evolution.[1][2][3][4] The evolution of the α-CAs from a common ancestral gene is estimated to have occurred 0.5–0.6 billion years ago.[5] Despite the high degree of conservation in the primary coordination sphere, the broader active site architecture exhibits variations that modulate the enzyme's kinetic properties and susceptibility to inhibitors. Understanding the evolutionary pressures that have shaped the zinc binding site is paramount for elucidating the catalytic mechanism and for the rational design of isoform-specific inhibitors.

The Conserved Zinc Coordination Sphere

The canonical zinc binding motif in α-CAs consists of three histidine residues.[1][2][3][4] These residues create a stable coordination environment that is crucial for catalysis. The zinc ion polarizes a coordinated water molecule, lowering its pKa and facilitating the generation of a potent nucleophile, the zinc-bound hydroxide ion, which attacks the carbon dioxide substrate.

Quantitative Analysis of Zinc Coordination Geometry

Crystallographic studies of various α-CA isoforms have provided detailed insights into the geometry of the zinc binding site. The bond lengths between the zinc ion and the coordinating histidine nitrogen atoms are remarkably consistent across different species and isoforms, typically falling within the range of 2.0 to 2.2 Å.[2]

| Isoform/Organism | PDB ID | Zn-His94 (Å) | Zn-His96 (Å) | Zn-His119 (Å) | Zn-Water/Hydroxide (Å) | Reference |

| Human CA II | 2CBA | 2.1 | 2.0 | 2.1 | 2.1 | [6] |

| Human CA I (Michigan 1) | 1AZM | 2.07 | 2.04 | 2.09 | 2.01 (ethylene glycol) | [1] |

| Thermovibrio ammonificans CA | 4C3T | ~2.2 | ~2.2 | ~2.2 | N/A | [2] |

Note: The table presents a selection of available data. Bond lengths can vary slightly depending on the resolution of the crystal structure and the specific crystallization conditions.

Evolution of the Active Site Microenvironment

While the three coordinating histidines are highly conserved, the surrounding amino acid residues, often referred to as the second coordination sphere, exhibit greater variability. These residues play a crucial role in modulating the catalytic efficiency and inhibitor specificity of the different α-CA isoforms.

Phylogenetic Relationships of α-Carbonic Anhydrases

Phylogenetic analysis reveals a clear evolutionary relationship between different α-CA families, with distinct clusters for cytosolic, membrane-bound, and secreted isoforms.[7] The evolution of these isoforms is correlated with the evolution of the host organisms.[7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Comparison of Solution and Crystal Properties of Co(II)-Substituted Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural study of X-ray induced activation of carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. ecoevorxiv.org [ecoevorxiv.org]

An In-depth Technical Guide on the Solubility Product Constant of Zinc Carbonate at Different Temperatures

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the solubility product constant (Ksp) of zinc carbonate (ZnCO₃), with a particular focus on its temperature dependence. It includes a compilation of reported Ksp values at standard temperature, a discussion on the thermodynamic relationship between Ksp and temperature, and comprehensive experimental protocols for its determination.

Introduction

Zinc carbonate (ZnCO₃), which occurs naturally as the mineral smithsonite, is a sparingly soluble salt. Its solubility in aqueous solutions is a critical parameter in various fields, including geochemistry, environmental science, and pharmaceutical development. For instance, in drug development, understanding the dissolution of zinc-containing compounds is essential for predicting their bioavailability and formulating effective delivery systems. The solubility of zinc carbonate is governed by its solubility product constant (Ksp), which represents the equilibrium between the solid salt and its constituent ions in a saturated solution.

The dissolution equilibrium for zinc carbonate is given by:

ZnCO₃(s) ⇌ Zn²⁺(aq) + CO₃²⁻(aq)

The solubility product constant is expressed as:

Ksp = [Zn²⁺][CO₃²⁻]

It is important to note that the solubility of zinc carbonate can be influenced by factors such as pH, the presence of complexing agents, and, significantly, temperature. This guide will delve into the temperature dependence of the Ksp of zinc carbonate.

Solubility Product Constant (Ksp) of Zinc Carbonate

The Ksp of zinc carbonate is a measure of its low solubility in water. While numerous studies have reported the Ksp at or near 25°C, there can be slight variations in the values due to different experimental conditions.

Ksp of Zinc Carbonate at 25°C

The following table summarizes several reported Ksp values for zinc carbonate at 25°C, illustrating the range of values found in the literature.

| Ksp Value | Source |

| 1.0 x 10⁻¹⁰ | |

| 1.4 x 10⁻¹¹ | |

| 1.5 x 10⁻¹¹ | |

| 1.46 x 10⁻¹⁰ |

Temperature Dependence of the Ksp of Zinc Carbonate

Experimental Protocols for Ksp Determination

The experimental determination of the solubility product of zinc carbonate involves the preparation of a saturated solution followed by the measurement of the equilibrium concentration of zinc ions (Zn²⁺).

Preparation of a Saturated Solution

-

Addition of Excess Solid: Add an excess of solid zinc carbonate to a container of deionized water. The excess solid is necessary to ensure that the solution becomes saturated.

-

Equilibration: Stir the mixture continuously for an extended period (e.g., 24-48 hours) at a constant, controlled temperature. This ensures that the dissolution equilibrium is reached.

-

Filtration: After equilibration, filter the solution to remove the undissolved solid zinc carbonate, yielding a clear, saturated solution.

Determination of Zinc Ion Concentration

The concentration of Zn²⁺ in the saturated solution can be determined using several analytical techniques. Two common methods are detailed below.

This method involves reacting the zinc ions with a coloring agent to form a colored complex, the absorbance of which can be measured.

-

Reagents:

-

Standard zinc solution for creating a calibration curve.

-

A suitable chromogenic agent (e.g., Zincon, 8-Hydroxyquinoline).

-

Buffer solution to maintain the optimal pH for complex formation.

-

-

Procedure:

-

Prepare a series of standard zinc solutions with known concentrations.

-

To each standard solution and a sample of the saturated zinc carbonate solution, add the chromogenic agent and buffer.

-

Allow sufficient time for the color to develop fully.

-

Using a spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the zinc-ligand complex.

-

Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

-

Determine the concentration of Zn²⁺ in the saturated solution by interpolating its absorbance on the calibration curve.

-

This method involves titrating the zinc solution with a standard solution of a chelating agent, such as EDTA.

-

Reagents:

-

Standardized EDTA solution.

-

Buffer solution to maintain a constant pH (typically around 10).

-

A suitable indicator (e.g., Eriochrome Black T) or an ion-selective electrode to detect the endpoint.

-

-

Procedure:

-

Pipette a known volume of the saturated zinc carbonate solution into a beaker.

-

Add the buffer solution.

-

If using a visual indicator, add a few drops to the solution.

-

Titrate the solution with the standardized EDTA solution until the endpoint is reached, indicated by a color change or a sharp change in potential if using an electrode.

-

The endpoint corresponds to the equivalence point where all the Zn²⁺ ions have been complexed by the EDTA.

-

Calculate the concentration of Zn²⁺ in the saturated solution based on the volume of EDTA used and the stoichiometry of the reaction.

-

Calculation of Ksp

Since the dissolution of one mole of ZnCO₃ produces one mole of Zn²⁺ and one mole of CO₃²⁻, at equilibrium, the molar solubility (s) is equal to the concentration of each ion: [Zn²⁺] = [CO₃²⁻] = s.

Therefore, the Ksp can be calculated as:

Ksp = [Zn²⁺][CO₃²⁻] = s²

Visualizations

Experimental Workflow for Ksp Determination

The following diagram illustrates the general workflow for the experimental determination of the Ksp of zinc carbonate.

Caption: Experimental workflow for the determination of the Ksp of zinc carbonate.

Relationship Between Temperature and Zinc Carbonate Solubility

This diagram illustrates the qualitative relationship between temperature and the solubility of zinc carbonate, as suggested by the literature for the range of 15°C to 65°C.

Caption: Inverse relationship between temperature and ZnCO₃ solubility (15-65°C).

Methodological & Application

Application Notes: Hydrothermal Synthesis of High-Purity Zinc Carbonate Hydroxide

Introduction Hydrothermal synthesis is a robust and widely utilized method for producing crystalline nanomaterials. This technique involves chemical reactions in aqueous solutions at temperatures above the boiling point of water, conducted within a sealed vessel known as an autoclave. For the synthesis of zinc carbonate, this method typically yields high-purity zinc carbonate hydroxide (Zn₅(CO₃)₂(OH)₆), also known as hydrozincite, especially when using precursors like zinc acetate and urea.[1][2] This product is often referred to as basic zinc carbonate.[1][3] The resulting nanoparticles exhibit controlled morphology and size, making them suitable for various applications.

Factors Influencing Synthesis Several parameters can be adjusted to control the characteristics of the final product:

-

Precursors: The choice of zinc salt (e.g., zinc acetate, zinc nitrite) and carbonate source (e.g., urea, potassium carbonate) influences the reaction kinetics and final product composition.[1][2][4] Using zinc acetate dihydrate and urea is a common and effective method for producing zinc carbonate hydroxide nanoparticles.[5]

-

Temperature: The reaction temperature is a critical factor in the hydrothermal process, affecting the decomposition of urea and the crystallization of the product. A temperature of 120°C has been shown to be effective for the synthesis of zinc carbonate hydroxide nanoparticles.[6][7]

-

Reaction Time: While reaction time (from 2 to 4 hours) may not significantly alter the particle size and morphology, longer durations can enhance the crystallinity of the synthesized nanoparticles, as indicated by sharper peaks in X-ray diffraction (XRD) analysis.[6][8]

-

pH: The pH of the solution, influenced by the decomposition of urea into ammonia and carbon dioxide, plays a crucial role in the precipitation and formation of the zinc carbonate hydroxide phase.

Applications The synthesized zinc carbonate hydroxide nanoparticles have several important applications:

-

Precursor for Zinc Oxide (ZnO): A primary application is as a precursor material for the synthesis of ZnO nanoparticles through thermal decomposition.[1][3] ZnO has widespread use in solar cells, electronics, and as an industrial catalyst.[1]

-

Industrial Absorbents: Zinc carbonate is used in respirators and other safety applications for its ability to effectively remove toxic gases.[2]

-

Flame Retardants: Nano zinc carbonate has been investigated as a synergistic flame retardant in polymers like flexible PVC, where it can be a promising substitute for antimony trioxide.[4][9]

Quantitative Data Summary

The following table summarizes key quantitative data from a representative hydrothermal synthesis protocol for zinc carbonate hydroxide nanoparticles.

| Parameter | Value / Description | Reference(s) |

| Reactants | ||

| Zinc Precursor | Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O) | [1][6] |

| Carbonate Source | Urea (NH₂CONH₂) | [1][6] |

| Reaction Conditions | ||

| Temperature | 120 °C | [6][7] |

| Time | 2 - 4 hours | [6][7] |

| Product Characteristics | ||

| Chemical Formula | Zn₅(CO₃)₂(OH)₆ (Hydrozincite) | [1][6] |

| Morphology | Spherical Nanoparticles | [6][7] |

| Particle Size | 20 - 40 nm | [1][6] |

| Crystallinity | Enhanced with longer reaction times | [6][8] |

| Post-Processing | ||

| Drying Temperature | 70 °C | [4] |

| Thermal Properties | ||

| Decomposition to ZnO | Begins between 180 °C and 350 °C | [1][6] |

Experimental Protocol

This protocol details the hydrothermal synthesis of zinc carbonate hydroxide nanoparticles using zinc acetate dihydrate and urea.

1. Materials and Equipment

-

Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Urea (NH₂CONH₂)

-

Deionized (DI) Water

-

Ethanol

-

Teflon-lined Stainless Steel Autoclave

-

Magnetic Stirrer and Hotplate

-

Laboratory Oven

-

Centrifuge and Centrifuge Tubes

-

Beakers and Graduated Cylinders

2. Procedure

-

Precursor Solution Preparation:

-

Prepare an aqueous solution by dissolving zinc acetate dihydrate and urea in deionized water in a beaker. A typical molar ratio might involve an excess of urea to ensure complete reaction.

-

Stir the solution using a magnetic stirrer until all solids are completely dissolved.

-

-

Hydrothermal Reaction:

-

Transfer the clear precursor solution into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave tightly and place it inside a laboratory oven preheated to 120 °C.

-

Maintain the reaction temperature for the desired duration (e.g., 4 hours for enhanced crystallinity).[6]

-

-

Product Collection and Purification:

-

After the reaction is complete, turn off the oven and allow the autoclave to cool down naturally to room temperature. Caution: Do not attempt to open the autoclave while it is hot and under pressure.

-

Once cooled, open the autoclave and collect the white precipitate that has formed.

-

Transfer the product to centrifuge tubes. Separate the solid product from the supernatant by centrifugation.

-

Wash the precipitate multiple times by re-dispersing it in deionized water followed by centrifugation to remove any unreacted reagents and by-products.

-

Perform a final wash with ethanol to aid in the drying process.

-

-

Drying:

-

After the final wash, decant the ethanol and place the collected white powder in a drying oven set to 70-80 °C.[4]

-

Dry the product overnight or until a constant weight is achieved.

-

The resulting dry white powder consists of high-purity zinc carbonate hydroxide nanoparticles.

-

5. Characterization

-

The synthesized nanoparticles can be characterized using various analytical techniques:

-

X-ray Diffraction (XRD): To confirm the crystalline phase (hydrozincite) and estimate crystallite size.[1]

-

Scanning Electron Microscopy (SEM): To observe the particle morphology and size distribution.[1][6]

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition of the product into zinc oxide.[1][6]

-

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydrothermal synthesis of zinc ca... preview & related info | Mendeley [mendeley.com]

- 6. Hydrothermal Synthesis of Zinc Carbonate Hydroxide Nanoparticles - White Rose Research Online [eprints.whiterose.ac.uk]

- 7. core.ac.uk [core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. One-step hydrothermal synthesis of nano zinc carbonate and its use as a promising substitute for antimony trioxide in flame retardant flexible poly(vinyl chloride) - RSC Advances (RSC Publishing) [pubs.rsc.org]